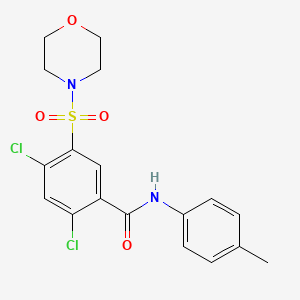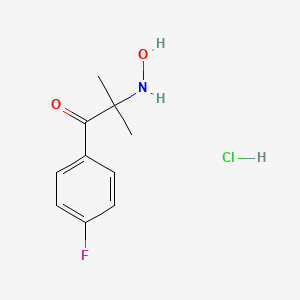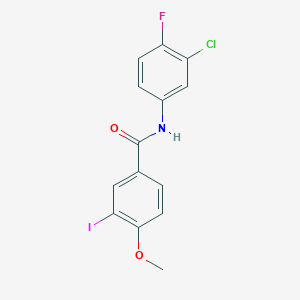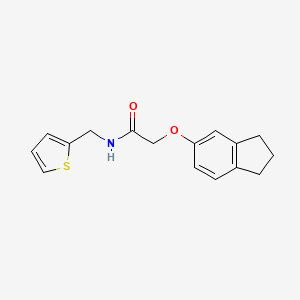![molecular formula C16H12F2N2O2S2 B5155610 2-(1,3-benzothiazol-2-ylthio)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B5155610.png)
2-(1,3-benzothiazol-2-ylthio)-N-[2-(difluoromethoxy)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-benzothiazol-2-ylthio)-N-[2-(difluoromethoxy)phenyl]acetamide, commonly known as DBTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBTA belongs to the category of thiazole derivatives, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
DBTA has been extensively studied for its potential applications in various fields. One of the most promising applications of DBTA is in the field of cancer research. Studies have shown that DBTA exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. DBTA has also been shown to induce apoptosis, inhibit cell migration, and reduce tumor growth in animal models.
DBTA has also been studied for its potential applications in the field of neuroscience. Studies have shown that DBTA exhibits neuroprotective activity and can prevent neuronal damage caused by oxidative stress. DBTA has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Wirkmechanismus
The exact mechanism of action of DBTA is not fully understood. However, studies have suggested that DBTA exerts its biological activity by inhibiting the activity of various enzymes and signaling pathways. For example, DBTA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs by DBTA leads to the upregulation of tumor suppressor genes and the downregulation of oncogenes, resulting in the inhibition of cancer cell growth.
Biochemical and physiological effects:
DBTA has been shown to exhibit various biochemical and physiological effects. Studies have shown that DBTA can induce cell cycle arrest, apoptosis, and autophagy in cancer cells. DBTA has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation, and reduce inflammation.
In addition, DBTA has been shown to exhibit antioxidant activity and can scavenge free radicals, which are known to cause cellular damage. DBTA has also been shown to improve mitochondrial function, which is important for cellular energy production.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of DBTA is its potent biological activity against various cancer cell lines and its neuroprotective activity. This makes DBTA a promising candidate for the development of novel anticancer and neuroprotective agents.
However, there are also some limitations associated with the use of DBTA in lab experiments. For example, DBTA has been shown to exhibit cytotoxicity towards normal cells at high concentrations. Therefore, careful dose optimization is required to minimize toxicity towards normal cells while maximizing its anticancer activity.
List of future directions:
1. Development of DBTA analogs with improved pharmacological properties.
2. Investigation of the molecular mechanism of action of DBTA.
3. Evaluation of the toxicity and safety of DBTA in animal models.
4. Development of DBTA-based drug delivery systems for targeted cancer therapy.
5. Investigation of the potential applications of DBTA in other fields, such as infectious diseases and autoimmune disorders.
Conclusion:
In conclusion, DBTA is a promising thiazole derivative that exhibits potent anticancer and neuroprotective activity. The synthesis of DBTA is relatively simple and has been reported to yield DBTA in good yields and purity. DBTA exerts its biological activity by inhibiting the activity of various enzymes and signaling pathways. DBTA has various biochemical and physiological effects, including induction of cell cycle arrest, apoptosis, and autophagy in cancer cells, inhibition of angiogenesis, and reduction of inflammation. While there are some limitations associated with the use of DBTA in lab experiments, its potential applications in various fields make it a promising candidate for further research.
Synthesemethoden
The synthesis of DBTA involves the condensation reaction of 2-aminothiophenol with 2-(difluoromethoxy)benzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with 2-bromo-1,3-benzothiazole to yield DBTA. This method has been reported to yield DBTA in good yields and purity.
Eigenschaften
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(difluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O2S2/c17-15(18)22-12-7-3-1-5-10(12)19-14(21)9-23-16-20-11-6-2-4-8-13(11)24-16/h1-8,15H,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLGACYHALRKDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC=CC=C3OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(difluoromethoxy)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B5155536.png)

![propyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5155551.png)
![3-bromo-N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5155560.png)
![5-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5155568.png)


![N-mesityl-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5155583.png)

![5-(2-fluorophenyl)-1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5155591.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B5155592.png)


![N-(4-fluorophenyl)-2-[3-(4-methoxybenzyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B5155624.png)